Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
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Overview
Description
Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- is a carboxylic acid derivative that belongs to the benzoic acid family of compounds. It has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- typically involves the reaction of benzoic acid with 2-(2-propenyloxy)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme can be represented as follows:
Benzoic acid+2-(2-propenyloxy)ethanol→Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-+Water
The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product. Common solvents used in this reaction include toluene and dichloromethane, while catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives with functional groups such as nitro, halogen, or sulfonic acid.
Scientific Research Applications
Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Comparison with Similar Compounds
Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- can be compared with other similar compounds, such as:
Benzoic acid, 4-[2-[2-(2-propenyloxy)ethoxy]ethoxy]-, methyl ester: This compound has an additional ethoxy group and a methyl ester functional group, which may impart different chemical properties and applications.
Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-:
Properties
IUPAC Name |
4-(2-prop-2-enoxyethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-7-15-8-9-16-11-5-3-10(4-6-11)12(13)14/h2-6H,1,7-9H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLBZAJNSZFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597524 |
Source
|
Record name | 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153881-37-9 |
Source
|
Record name | 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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